(2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid
Description
This compound is a stereochemically defined pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a carboxylic acid at the C2 position. The C4 substituent is a 4-(benzyloxy)phenoxy group, which introduces steric bulk and aromaticity. Its molecular formula is C₂₃H₂₆N₂O₆, with a molecular weight of 450.47 g/mol (calculated). The Boc group enhances stability during synthetic processes, while the carboxylic acid moiety enables further functionalization, such as amide coupling . The compound is primarily used in pharmaceutical research, particularly as a precursor for protease inhibitors or chiral building blocks in medicinal chemistry. Limited hazard data suggest standard laboratory handling precautions, including eye protection and gloves, are sufficient .
Properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenoxy)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO6/c1-23(2,3)30-22(27)24-14-19(13-20(24)21(25)26)29-18-11-9-17(10-12-18)28-15-16-7-5-4-6-8-16/h4-12,19-20H,13-15H2,1-3H3,(H,25,26)/t19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJPHAPIBLOONE-PMACEKPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid, also known by its CAS number 1354487-22-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C23H27NO6
- Molecular Weight : 423.47 g/mol
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Psychoplastogenic Effects : Research indicates that compounds similar to this compound exhibit psychoplastogenic properties, which are believed to enhance synaptic plasticity and promote neurogenesis. This is particularly relevant in the context of treating cognitive disorders such as depression and PTSD .
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, which may be beneficial in conditions characterized by chronic inflammation. Its structure suggests it could interact with various signaling pathways involved in inflammation .
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases .
The precise mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:
- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter release and receptor activity, particularly within the serotonergic and dopaminergic systems.
- Antioxidant Activity : Its chemical structure suggests that it may possess antioxidant properties, contributing to its neuroprotective effects.
- Inhibition of Pro-inflammatory Cytokines : By affecting cytokine production, the compound may reduce inflammation in various tissues.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Psychoplastogenic Effects : A study published in Nature demonstrated that compounds with similar structures promoted synaptic growth in animal models, suggesting a potential application in treating mood disorders .
- Inflammation Model Research : In vitro studies have shown that related compounds inhibited the production of pro-inflammatory cytokines in macrophages, indicating a possible therapeutic role in inflammatory diseases .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of "(2S,4S)-4-[4-(benzyloxy)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid" are compared below with six analogous pyrrolidine derivatives. Key differences in substituents, stereochemistry, and physicochemical properties influence their applications and safety profiles.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: Aromatic vs. Aliphatic Groups: The target compound’s 4-(benzyloxy)phenoxy group provides moderate lipophilicity compared to the phenyl group in (2R,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid, which is more lipophilic and linked to CNS activity . Halogenated Derivatives: Chlorine substituents (e.g., in and ) improve binding specificity in drug targets but may increase environmental persistence. Fluorine () enhances metabolic stability and bioavailability .
Stereochemical Influence :
- The (2S,4S) configuration in the target compound and its chloro-isopropyl analog () is critical for protease inhibitor activity, whereas (2S,4R) isomers (e.g., ) are used in polymer chemistry due to their reactive vinyl groups .
Chlorinated derivatives () lack disclosed hazard data, suggesting specialized handling requirements .
Synthetic Utility :
- The Boc group in all compounds ensures amine protection during synthesis. The carboxylic acid enables peptide coupling, but steric hindrance from bulky substituents (e.g., tert-pentyl in ) may reduce reaction yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
